1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA
Overview
Description
1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA is a complex organic compound that features a benzoyl group, a benzofuran moiety, and a thiourea linkage
Scientific Research Applications
1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation reactions.
Attachment of the Thiourea Linkage: This can be done by reacting isothiocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Thiourea Derivatives: Various thiourea-based compounds with different substituents.
Uniqueness
1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA is unique due to its combination of a benzofuran moiety and a thiourea linkage, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-butan-2-yloxy-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-12(2)26-16-7-4-13(5-8-16)18(23)22-20(27)21-15-6-9-17-14(10-15)11-25-19(17)24/h4-10,12H,3,11H2,1-2H3,(H2,21,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDONKTUWVNXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)OC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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